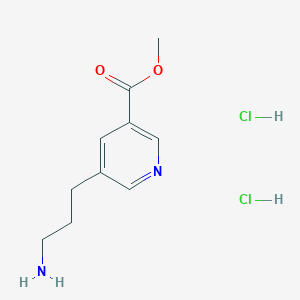![molecular formula C13H14ClNO B2404109 N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2189498-27-7](/img/structure/B2404109.png)
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide is a chemical compound that belongs to the class of cyclopropyl amides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has been used as a tool compound to study the mechanism of action of various drugs. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide involves the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying the structure of chromatin. Additionally, N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to inhibit the activity of certain kinases, which are proteins that play a crucial role in signal transduction pathways.
Biochemical and Physiological Effects:
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the development and maintenance of various tissues. Additionally, N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to inhibit the proliferation of cancer cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to have a high degree of selectivity and specificity, making it an ideal tool compound for studying specific enzymes and proteins.
However, there are also some limitations to using N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide in lab experiments. This compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide may have limited solubility in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide. One potential direction is the development of novel drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide and its potential applications in various fields of scientific research. Finally, the synthesis of analogs of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide may lead to the discovery of new compounds with improved selectivity and specificity.
Synthesemethoden
The synthesis of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide involves the reaction of 2-chlorobenzylamine with cyclopropyl ketone, followed by the addition of acryloyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Eigenschaften
IUPAC Name |
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-12(16)15-9-13(7-8-13)10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBHETGIENXTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

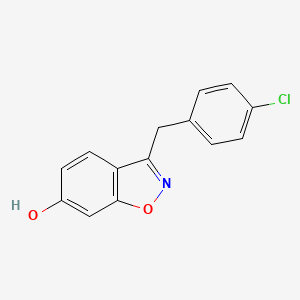
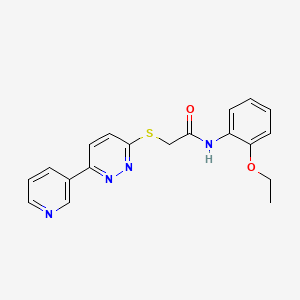
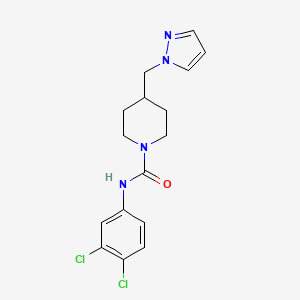

![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)
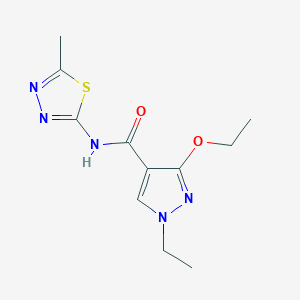
![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)

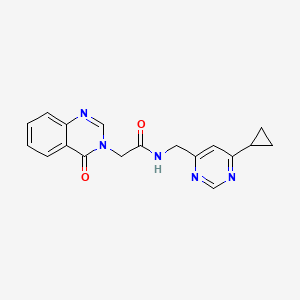
![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)
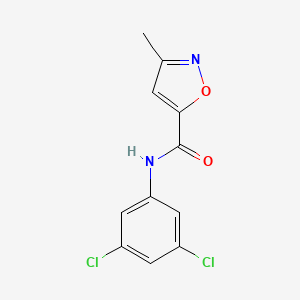
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
